![molecular formula C20H23N3O4 B2383473 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-10-3](/img/structure/B2383473.png)

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

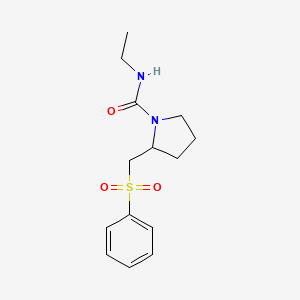

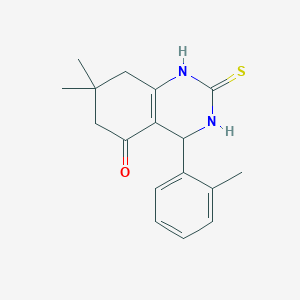

“3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a chemical compound with the molecular formula C24H23N3O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 417.46 . The structure includes a benzamide group and an imidazo[1,2-a]pyridine group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 417.46 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources I found.Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on imidazo[1,2-a]pyridines, highlighting their potential as antiulcer agents due to their cytoprotective properties. These compounds were synthesized and evaluated for their biological activities, including their cytoprotective effects against ulcers in experimental models, demonstrating a methodological approach to the development of therapeutic agents with specific biological targets (J. Starrett et al., 1989).

Antiviral and Anticancer Applications

Compounds structurally related to 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, particularly those containing imidazo[1,2-a]pyridine and pyrimidine derivatives, have been investigated for their antiviral and anticancer activities. These studies include the development of inhibitors against human rhinovirus and the evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the diverse therapeutic potentials of these compounds (Dahui Zhou et al., 2012; A. Rahmouni et al., 2016).

Antioxidant Properties

Explorations into the antioxidant capabilities of related compounds, such as benzimidazolin-2-ones derived from phthalic anhydride derivatives, indicate the potential for this compound to exhibit antioxidant properties. These findings suggest a route for the synthesis and evaluation of antioxidant activities, which could have implications for addressing oxidative stress-related disorders (H. S. López et al., 2016).

Antibacterial Agents

Studies on derivatives of benzimidazole and pyrimidine have shown significant in vitro activity against anaerobic organisms, suggesting potential applications of this compound as an antibacterial agent. These compounds offer insights into the structural features conducive to antibacterial activity and may guide the development of new therapies for bacterial infections (B. Roth et al., 1989).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to interact with various biochemical pathways, leading to a broad range of biological effects .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The specific enzymes, proteins, and other biomolecules that 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide interacts with are not yet identified.

Molecular Mechanism

It is known that compounds containing the trimethoxyphenyl (TMP) group can display notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . Whether this compound shares these mechanisms is not yet confirmed.

properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13-6-8-23-12-15(22-18(23)9-13)5-7-21-20(24)14-10-16(25-2)19(27-4)17(11-14)26-3/h6,8-12H,5,7H2,1-4H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFYJDUOPCQAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)